3-[(4-chlorobenzyl)sulfanyl]-5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole
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Overview
Description
3-[(4-chlorobenzyl)sulfanyl]-5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of 3-[(4-chlorobenzyl)sulfanyl]-5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the triazole ring . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
3-[(4-chlorobenzyl)sulfanyl]-5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorobenzyl or chlorophenyl groups are replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[(4-chlorobenzyl)sulfanyl]-5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound has shown potential antiviral and antimicrobial activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-chlorobenzyl)sulfanyl]-5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with the replication of viruses, thereby exerting its antiviral effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
3-[(4-chlorobenzyl)sulfanyl]-5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole can be compared with other similar compounds such as:
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound also contains a chlorophenyl group and has shown antiviral activity.
3-(3-chlorophenyl)-5-((4-fluorobenzyl)sulfanyl)-4-phenyl-4H-1,2,4-triazole: This compound has a similar triazole ring structure but with different substituents.
The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C17H15Cl2N3S |
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Molecular Weight |
364.3 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-5-[(4-chlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazole |
InChI |
InChI=1S/C17H15Cl2N3S/c1-2-22-16(13-4-3-5-15(19)10-13)20-21-17(22)23-11-12-6-8-14(18)9-7-12/h3-10H,2,11H2,1H3 |
InChI Key |
JIHLKYOSSAERSH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)Cl)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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